molecular formula C5H6AsNO3 B14742154 Pyridin-3-ylarsonic acid CAS No. 6324-91-0

Pyridin-3-ylarsonic acid

Katalognummer: B14742154
CAS-Nummer: 6324-91-0
Molekulargewicht: 203.03 g/mol
InChI-Schlüssel: DBWMTOKAPZXGSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridin-3-ylarsonic acid is an organoarsenic compound that features a pyridine ring substituted with an arsonic acid group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-3-ylarsonic acid typically involves the reaction of pyridine with arsenic trioxide in the presence of a suitable oxidizing agent. One common method is the reaction of pyridine with arsenic trioxide and hydrogen peroxide, which yields this compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Pyridin-3-ylarsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenate derivatives, while reduction can produce arsenite derivatives. Substitution reactions can introduce various functional groups into the pyridine ring .

Wissenschaftliche Forschungsanwendungen

Pyridin-3-ylarsonic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of pyridin-3-ylarsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular metabolism, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyridin-3-ylarsonic acid is unique due to the presence of the arsonic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other pyridine derivatives .

Eigenschaften

CAS-Nummer

6324-91-0

Molekularformel

C5H6AsNO3

Molekulargewicht

203.03 g/mol

IUPAC-Name

pyridin-3-ylarsonic acid

InChI

InChI=1S/C5H6AsNO3/c8-6(9,10)5-2-1-3-7-4-5/h1-4H,(H2,8,9,10)

InChI-Schlüssel

DBWMTOKAPZXGSX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)[As](=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.